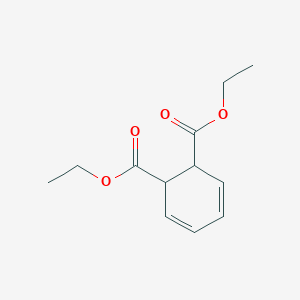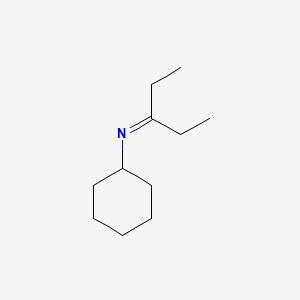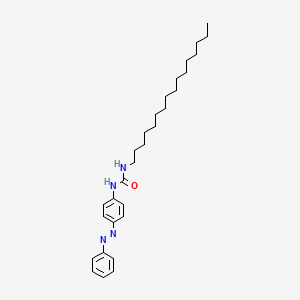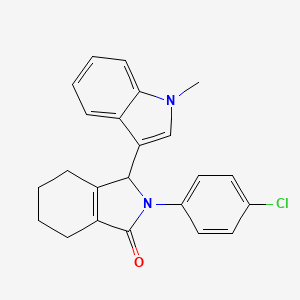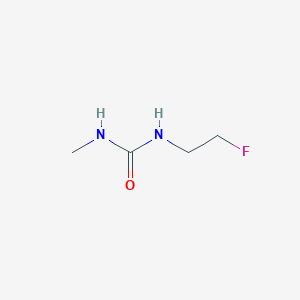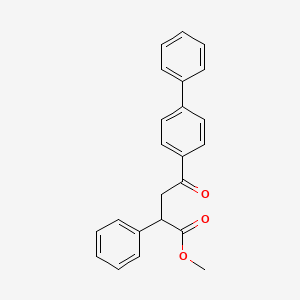![molecular formula C19H24O5 B14723925 1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene CAS No. 10548-80-8](/img/structure/B14723925.png)
1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene is an organic compound with a complex structure that includes multiple methoxy groups and a phenoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of a dimethoxybenzene derivative with a suitable alkylating agent, followed by further functionalization to introduce the methoxy and phenoxy groups. The reaction conditions often require the use of strong bases or acids as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters can help in achieving high efficiency and scalability. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.
Scientific Research Applications
1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-4-propenylbenzene: This compound has a similar structure but lacks the phenoxypropyl side chain.
1,2-Dimethoxy-4-(2-methoxyvinyl)benzene: This compound has a methoxyvinyl group instead of the phenoxypropyl side chain.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: This compound has a different substitution pattern on the aromatic ring.
Uniqueness
1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene is unique due to its specific combination of methoxy and phenoxypropyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
10548-80-8 |
|---|---|
Molecular Formula |
C19H24O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1,2-dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene |
InChI |
InChI=1S/C19H24O5/c1-13(24-17-9-7-6-8-15(17)20-2)19(23-5)14-10-11-16(21-3)18(12-14)22-4/h6-13,19H,1-5H3 |
InChI Key |
VLFSRZVJKUYYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)OC)OC)OC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


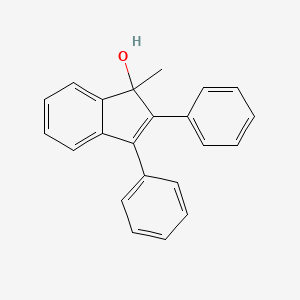
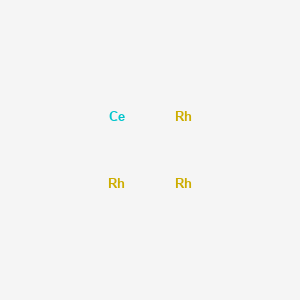
![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)

![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
